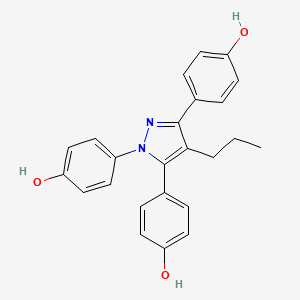
丙基吡唑三醇
描述
Propyl pyrazole triol (PPT) is a synthetic, nonsteroidal agonist of ERα (Estrogen Receptor alpha) with 400-fold selectivity over ERβ (Estrogen Receptor beta). It is used widely in scientific research to study the function of ERα .
Synthesis Analysis
Pyrazole-containing compounds, such as PPT, are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold .
Molecular Structure Analysis
The molecular formula of PPT is C24H22N2O3, and its molecular weight is 386.45 . It has a 410-fold relative binding affinity for ERα (49%) versus ERβ (0.12%) and therefore activates gene transcription only through ERα .
Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Physical And Chemical Properties Analysis
PPT has a molecular formula of C24H22N2O3 and a molecular weight of 386.45 . It is soluble in DMSO at 90 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .
科学研究应用
Propyl Pyrazole Triol (PPT): Scientific Research Applications
Selective ERα Agonist: PPT is a synthetic, nonsteroidal agonist of ERα (estrogen receptor alpha) with significant selectivity over ERβ (estrogen receptor beta), making it a valuable tool for studying the function of ERα in various biological processes .
Synthetic Catalyst: As an organic compound, PPT serves as a synthetic catalyst for the synthesis of different compounds, highlighting its versatility in chemical reactions .
Gene Transcription Activation: Due to its selective binding affinity for ERα, PPT activates gene transcription specifically through this receptor, which is crucial for understanding estrogen-responsive genes .
In Vivo Ischemia-Reperfusion Injury Model: In an in vivo rabbit model of ischemia-reperfusion injury, treatment with estradiol and PPT significantly decreased the infarct size compared to other treatments, demonstrating its potential therapeutic applications .
GPER (GPR30) Agonist: Though initially thought to be highly selective for ERα, PPT has also been found to act as an agonist of the GPER (GPR30), expanding its research implications .
Agricultural and Pharmaceutical Activities: The pyrazole structure, present in PPT, exhibits a diverse array of activities in agricultural and pharmaceutical contexts, suggesting its broader applications in these industries .
作用机制
Target of Action
Propyl Pyrazole Triol (PPT) is a synthetic, nonsteroidal agonist of the Estrogen Receptor alpha (ERα) . It has a 410-fold relative binding affinity for ERα (49%) compared to Estrogen Receptor beta (ERβ: 0.12%) . ERα is a ligand-activated transcription factor that mediates the actions of estrogen .
Mode of Action
PPT activates gene transcription only through ERα . It binds to ERα and triggers a conformational change that allows the receptor to interact with specific DNA sequences called estrogen response elements (EREs). This interaction leads to the transcription of target genes .
Biochemical Pathways
The activation of ERα by PPT influences several biochemical pathways. For instance, it has been shown to improve glucose tolerance in ob/ob mice . This effect is likely mediated through the regulation of genes involved in glucose metabolism, such as the transcription factor signal transducer and activator of transcription 3, and glucose-6-phosphatase .
Result of Action
The activation of ERα by PPT has several cellular and molecular effects. For example, it has been shown to improve glucose tolerance and insulin sensitivity in ob/ob mice . Moreover, PPT significantly decreased infarct size in an in vivo rabbit model of ischemia-reperfusion injury .
安全和危害
未来方向
属性
IUPAC Name |
4-[2,5-bis(4-hydroxyphenyl)-4-propylpyrazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-22-23(16-4-10-19(27)11-5-16)25-26(18-8-14-21(29)15-9-18)24(22)17-6-12-20(28)13-7-17/h4-15,27-29H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTXSIGGFRQYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040392 | |
| Record name | Propylpyrazoletriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl pyrazole triol | |
CAS RN |
263717-53-9 | |
| Record name | Propyl pyrazole triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263717-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263717539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylpyrazoletriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-(4-PROPYL-(1H)-PYRAZOLE-1,3,5-TRIYL)TRISPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T83Y6JZPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of propyl pyrazole triol?
A1: Propyl pyrazole triol exhibits high affinity and selectivity for ERα, one of the two major estrogen receptor subtypes. [, , , , , , , , , , , , , , , , , , , , ]
Q2: How does propyl pyrazole triol exert its effects at the molecular level?
A2: Upon binding to ERα, PPT induces conformational changes in the receptor, promoting its dimerization and subsequent binding to estrogen response elements (EREs) located within the promoter regions of target genes. [, , ] This interaction modulates the transcriptional activity of these genes, ultimately leading to various downstream effects.
Q3: Can you provide examples of downstream effects observed upon propyl pyrazole triol treatment in different models?
A3: Studies utilizing PPT have revealed a range of downstream effects, including:
- Uterine growth and gene expression changes in mice: PPT stimulated uterine growth, increased expression of genes like complement component 3, lactoferrin, and glucose-6-phosphate dehydrogenase, and decreased androgen receptor and progesterone receptor mRNA levels. []
- Improved glucose tolerance in obese mice: Treatment with PPT ameliorated glucose tolerance and insulin sensitivity in obese mice models. []
- Neuroprotection in a mouse model of global ischemia: PPT demonstrated neuroprotective effects by reducing ischemic damage in specific brain regions. []
- Modulation of heat shock protein expression in rat skeletal muscle: PPT treatment led to increased basal levels of heat shock protein 70 (Hsp70) in rat soleus muscle fibers. []
- Anti-edema effects in a rat model of traumatic brain injury: PPT administration attenuated brain edema and blood-brain barrier disruption following traumatic brain injury. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




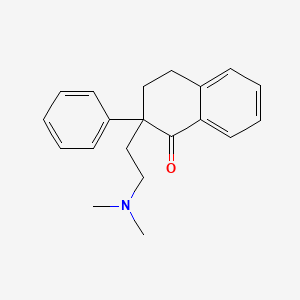

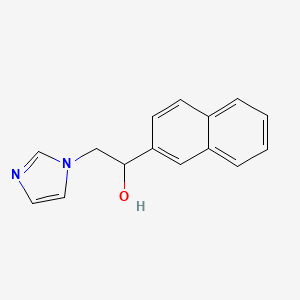
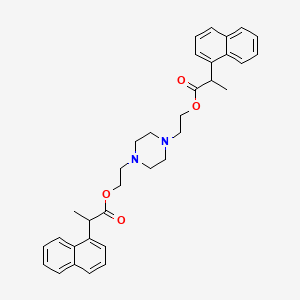
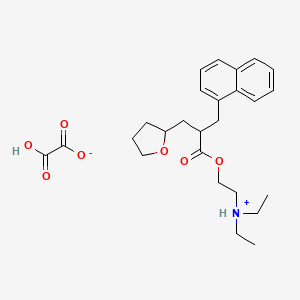

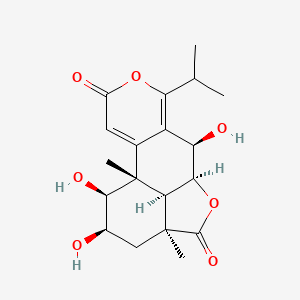
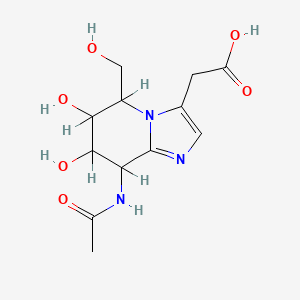

![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B1677913.png)


